Acridinone, methyl-
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Overview
Description
Acridinone, methyl- is a chemical compound with the molecular formula C({14})H({11})NO. It is also known as 10-methyl-9(10H)-acridinone. This compound is a derivative of acridine, a nitrogen-containing heterocycle. Acridinone, methyl- is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acridinone, methyl- can be synthesized through several methods. One common approach involves the methylation of acridone. This process typically uses methyl iodide (CH(_3)I) as the methylating agent in the presence of a base such as potassium carbonate (K(_2)CO(_3)). The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the cyclization of N-methyl-N-phenyl-2-aminobenzamide under acidic conditions. This reaction forms the acridinone ring system with a methyl group attached to the nitrogen atom.
Industrial Production Methods
Industrial production of acridinone, methyl- often involves large-scale methylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Acridinone, methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.
Substitution: Reagents like halogens (Cl(_2), Br(_2)) and nitrating agents (HNO(_3)) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydroacridinones.
Substitution: Formation of halogenated or nitrated acridinone derivatives.
Scientific Research Applications
Acridinone, methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its interactions with DNA and RNA, making it useful in molecular biology research.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which acridinone, methyl- exerts its effects often involves intercalation into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound can also inhibit topoisomerase enzymes, which are crucial for DNA unwinding and replication. These actions make it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Acridinone, methyl- can be compared with other acridine derivatives such as:
Acridine Orange: A dye used for nucleic acid staining.
Acriflavine: An antiseptic and antibacterial agent.
Proflavine: Another antiseptic with similar properties to acriflavine.
Uniqueness
Acridinone, methyl- is unique due to its specific methylation, which alters its chemical properties and biological activity compared to other acridine derivatives. This methyl group can influence its solubility, reactivity, and interaction with biological molecules, making it distinct in its applications and effects.
Properties
CAS No. |
139584-03-5 |
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Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-methylacridin-1-ol |
InChI |
InChI=1S/C14H11NO/c1-9-6-7-13-11(14(9)16)8-10-4-2-3-5-12(10)15-13/h2-8,16H,1H3 |
InChI Key |
IKUKZIJRQNQNNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=CC=CC=C3N=C2C=C1)O |
Origin of Product |
United States |
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